molecular formula C18H18N2OS B5809417 N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 5806-37-1

N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B5809417
CAS No.: 5806-37-1
M. Wt: 310.4 g/mol
InChI Key: YTKFNEPAIIEGQH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted with a 4-methoxyphenyl group at the 2-amino position, a methyl group at the 5-position, and a 4-methylphenyl group at the 4-position (Fig. 1). Thiazoles are heterocyclic compounds of significant pharmacological interest due to their structural versatility and ability to interact with biological targets such as tubulin, kinases, and DNA repair enzymes . This compound is part of a broader class of N,4-diaryl-1,3-thiazole-2-amines designed for anticancer applications, particularly as tubulin polymerization inhibitors . Its structural features, including electron-donating methoxy and methyl groups, enhance lipophilicity and may influence binding affinity to tubulin’s colchicine site .

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-4-6-14(7-5-12)17-13(2)22-18(20-17)19-15-8-10-16(21-3)11-9-15/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKFNEPAIIEGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357966
Record name N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5806-37-1
Record name N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with 4-methylbenzaldehyde in the presence of a thioamide source. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Thiazole Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Biological Activity Reference
N-(4-Methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine 1,3-Thiazole 2-NH-(4-methoxyphenyl); 5-CH₃; 4-(4-methylphenyl) 310.42 g/mol Tubulin inhibition (Anticancer)
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 1,3-Thiazole 2-NH-(2,4-dimethoxyphenyl); 4-(4-methoxyphenyl) 356.41 g/mol Potent tubulin inhibition (IC₅₀ ~ nM)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 2-NH-(4-chlorobenzylidene); 5-(4-methylphenyl) 327.84 g/mol Fungicidal/Insecticidal
N-(4-Methoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3d) 1,3-Thiazole 2-NH-(4-methoxyphenyl); 4-(dihydroacenaphthylene) 357.45 g/mol Antiproliferative (Cell cycle arrest)
5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine 1,3-Thiazole 2-NH₂; 5-CH₃; 4-(4-methylphenyl) 204.07 g/mol Structural analog (SAR studies)

Key Observations :

  • Substituent Effects : The presence of multiple methoxy groups (e.g., compound 10s) correlates with enhanced tubulin inhibition compared to methyl-substituted derivatives, likely due to improved electronic interactions with the colchicine binding pocket .
  • Core Heterocycle : Thiadiazole derivatives (e.g., ) exhibit divergent biological roles (e.g., fungicidal activity) compared to thiazoles, highlighting the impact of heterocycle choice .
  • Bulkier Groups : The dihydroacenaphthylene substituent in compound 3d increases molecular weight and may reduce solubility but improves antiproliferative activity through enhanced hydrophobic interactions .

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